

A Comparative Guide to the X-ray Crystallography of Nitrobenzoic Acid Isomers

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Compound of Interest

Compound Name: *2-methylthio-4-trifluoromethylbenzoic acid*

Cat. No.: *B1310588*

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For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's three-dimensional structure is fundamental. This guide provides a comparative analysis of the single-crystal X-ray crystallography data for three closely related isomers of nitrobenzoic acid: 2-nitrobenzoic acid, 3-nitrobenzoic acid, and 4-nitrobenzoic acid. The positional variation of the nitro group on the benzoic acid backbone introduces subtle yet significant changes in their crystal packing and molecular geometry. This document presents a side-by-side comparison of their crystallographic parameters, a detailed experimental protocol for such analyses, and a logical workflow to guide researchers in similar structural studies.

Comparative Crystallographic Data

The following table summarizes the key crystallographic data for the three nitrobenzoic acid isomers, allowing for a direct comparison of their solid-state structures. The data has been compiled from the Cambridge Crystallographic Data Centre (CCDC) and other relevant sources.

Parameter	2-Nitrobenzoic Acid	3-Nitrobenzoic Acid	4-Nitrobenzoic Acid
CCDC Deposition No.	731212	1212631	751113
Crystal System	Monoclinic	Monoclinic	Monoclinic
Space Group	P2 ₁ /c	P2 ₁ /c	C2/c
Unit Cell Dimensions			
a (Å)	13.22(1)	13.22(1)	14.888(3)
b (Å)	10.67(1)	10.67(1)	3.844(1)
c (Å)	10.37(1)	10.37(1)	12.894(3)
α (°)	90	90	90
β (°)	91.2(1)	91.2(1)	106.31(3)
γ (°)	90	90	90
Volume (Å ³)	1462.44	1462.44	708.2(3)
Z	8	8	4
R-factor	0.118	0.118	Not available

Experimental Protocols

The determination of the crystal structure of small organic molecules like nitrobenzoic acids through single-crystal X-ray diffraction follows a well-established protocol. Below is a generalized methodology that outlines the key steps involved.

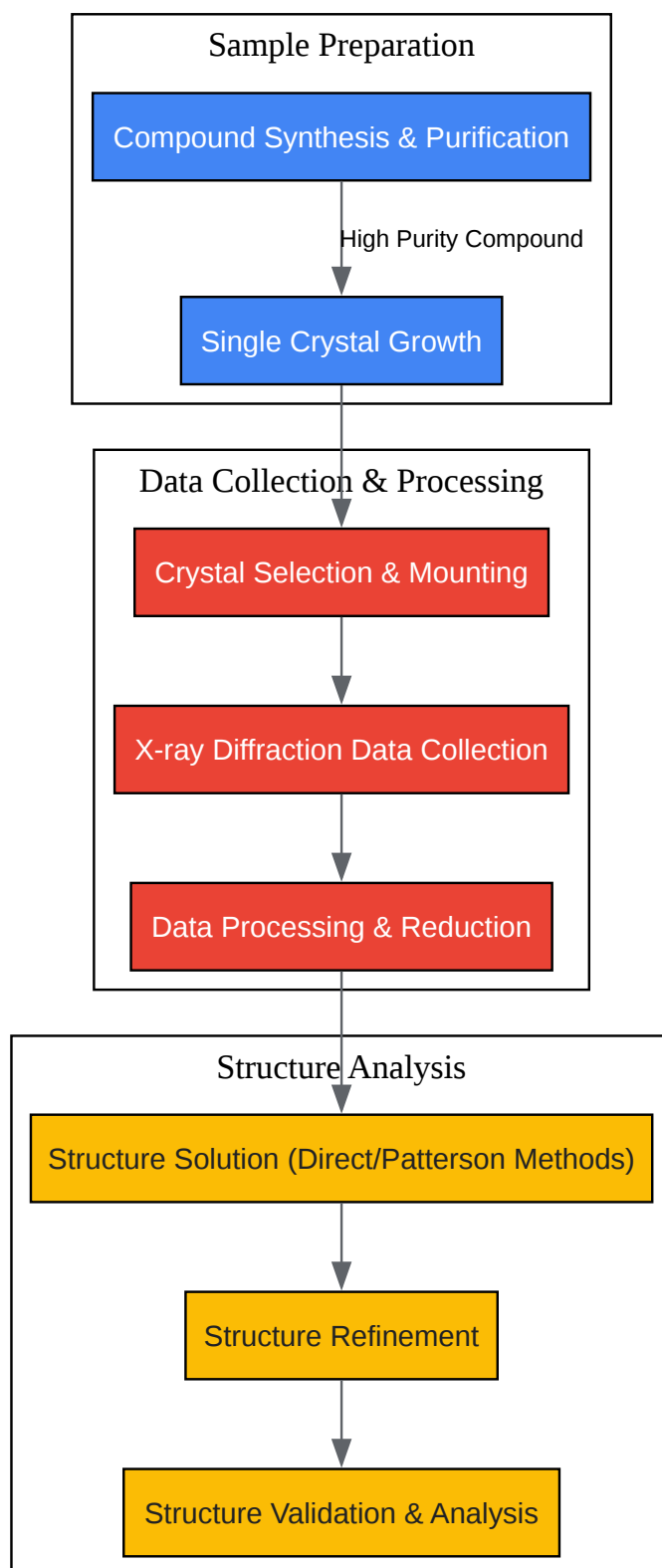
1. **Crystal Growth:** High-quality single crystals are paramount for a successful X-ray diffraction experiment. For nitrobenzoic acids, suitable crystals can be grown using slow evaporation of a saturated solution. A common procedure involves dissolving the purified nitrobenzoic acid isomer in an appropriate solvent (e.g., ethanol, methanol, or a mixture with water) and allowing the solvent to evaporate slowly in a loosely covered container over several days at room temperature. The quality of the resulting crystals should be assessed under a microscope for sharp edges and the absence of cracks or twinning.

2. Data Collection: A suitable single crystal is selected and mounted on a goniometer head, typically using a cryoprotectant to prevent ice formation if low temperatures are used. The mounted crystal is then placed within the X-ray diffractometer. Data collection is usually performed at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a higher quality diffraction pattern. Monochromatic X-ray radiation, commonly from a molybdenum (Mo K α , $\lambda = 0.71073 \text{ \AA}$) or copper (Cu K α , $\lambda = 1.54184 \text{ \AA}$) source, is used. A series of diffraction images are collected as the crystal is rotated through a range of angles.

3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial crystal structure is then solved using direct methods or Patterson methods, which provide an initial electron density map. This initial model is then refined using full-matrix least-squares on F^2 . In this iterative process, the atomic positions, and their anisotropic displacement parameters are adjusted to improve the agreement between the calculated and observed structure factors. The quality of the final refined structure is assessed by the R-factor, with lower values indicating a better fit of the model to the experimental data.

Experimental Workflow

The logical progression of a single-crystal X-ray diffraction experiment, from sample preparation to the final structural analysis, is a critical aspect of crystallographic studies. The following diagram illustrates this workflow.



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